1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups, including a pyrazole ring and a fluorinated benzyl group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the spirocyclic structure via intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- **N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the fluorinated benzyl group and the pyrazole ring further enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C23H23FN4O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-1'-methylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C23H23FN4O/c1-26-10-9-23(15-26)19-5-3-4-6-21(19)28(22(23)29)14-17-8-7-16(11-20(17)24)18-12-25-27(2)13-18/h3-8,11-13H,9-10,14-15H2,1-2H3 |
InChI Key |
XXFHPJXXAUJLMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Origin of Product |
United States |
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